molecular formula C13H18N2O2 B1462412 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one CAS No. 1021901-99-4

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B1462412
CAS No.: 1021901-99-4
M. Wt: 234.29 g/mol
InChI Key: HXJJRVFLEQSNAP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJJRVFLEQSNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one receptor binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment & Characterization Protocol: 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Executive Summary This technical guide outlines the pharmacological characterization of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one , a phenacyl-piperazine scaffold distinct from the classic arylpiperazine class (e.g., o-MPP). While often utilized as a synthetic intermediate in the production of azapirone anxiolytics or designer substituted piperazines, this specific molecular entity presents a unique binding profile driven by its flexible ketomethyl linker.

This document serves as a directive for researchers to determine the receptor binding affinity (


) of this ligand, specifically targeting the 5-HT1A , Dopamine D2 , and Sigma-1  receptors, which are the predicted high-probability targets for this pharmacophore.

Part 1: Structural Pharmacophore & Predictive Analysis

Structural Disambiguation and Properties

It is critical to distinguish this molecule from its structural isomers to ensure experimental validity.

  • Target Molecule: 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one.

    • Structure: A 2-methoxyphenyl ring attached to a carbonyl, linked via a methylene bridge to the N1 of a piperazine ring.

    • Class: Phenacyl-piperazine (Mannich base derivative).

  • Key Difference: Unlike 1-(2-methoxyphenyl)piperazine (o-MPP), where the aryl group is directly bonded to the piperazine nitrogen, this molecule possesses a -C(=O)CH2- linker.

  • Pharmacological Implication: The linker introduces rotational freedom and alters the electronic density of the piperazine nitrogen. The carbonyl group acts as a hydrogen bond acceptor, potentially shifting affinity toward Sigma-1 (

    
    ) receptors  while retaining moderate affinity for 5-HT1A  and 
    
    
    
    -adrenergic
    receptors.
Predicted Binding Profile (SAR)

Based on Structure-Activity Relationship (SAR) data of analogous phenacyl-amines:

  • Sigma-1 Receptor: High Probability.[1] The motif of an aromatic ring spaced by a carbonyl and methylene from a basic amine is a classic Sigma-1 pharmacophore.

  • 5-HT1A Receptor: Moderate/Low Probability. The loss of the direct aryl-nitrogen coupling (present in o-MPP) generally reduces 5-HT1A affinity unless the distal piperazine nitrogen (N4) is substituted with a lipophilic moiety.

  • Alpha-1 Adrenergic: Moderate Probability. The 2-methoxyphenyl moiety is a known anchor for

    
     antagonism (e.g., in Urapidil).
    

Part 2: Experimental Protocols (Methodology)

To definitively establish the


 of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, the following Radioligand Binding Assay (RBA)  protocols must be executed. These protocols are self-validating through the use of specific reference standards.
Membrane Preparation (Source Material)
  • Cell Line: HEK-293 or CHO-K1 cells stably transfected with human recombinant 5-HT1A or Sigma-1 receptors.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , Protease Inhibitor Cocktail.
    
  • Procedure:

    • Harvest cells at 80-90% confluence.

    • Homogenize in ice-cold Lysis Buffer using a Polytron (2 bursts, 10s).

    • Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.

    • Supernatant centrifugation at 40,000 x g (30 min) to pellet membranes.

    • Resuspend pellet in Assay Buffer and store at -80°C.

Protocol A: 5-HT1A Competition Binding Assay

This assay determines if the target molecule competes with the standard agonist [³H]-8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4).
    
  • Radioligand: [³H]-8-OH-DPAT (0.5 – 1.0 nM final concentration).

  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT).[2]

  • Experimental Workflow:

    • Incubation: Mix 50 µL membrane prep (10-20 µg protein), 50 µL [³H]-Ligand, and 50 µL Target Molecule (concentration range:

      
       to 
      
      
      
      M).
    • Equilibrium: Incubate for 60 minutes at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI is crucial to reduce the lipophilic binding of the piperazine tail to the glass fiber.

    • Quantification: Liquid Scintillation Counting (LSC).

Protocol B: Sigma-1 ( ) Receptor Binding Assay

Given the phenacyl structure, this assay is critical for off-target profiling.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Non-Specific Binding (NSB) Control: 10 µM Haloperidol.

  • Incubation: 120 minutes at 37°C (slower kinetics expected for Sigma ligands).

Part 3: Data Analysis & Visualization[3]

Quantitative Calculation

Convert raw CPM (Counts Per Minute) to Specific Binding, then fit to a one-site competition model to determine


. Calculate the Inhibition Constant (

) using the Cheng-Prusoff Equation :


  • 
    : Concentration of radioligand used.[2][3][4][5]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).
    
Experimental Workflow Diagram

The following diagram illustrates the critical path for determining the affinity profile, highlighting the branching decision logic based on initial screening results.

BindingAffinityWorkflow Start Target Molecule: 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one MembranePrep Membrane Preparation (HEK-293/h5-HT1A or Sigma-1) Start->MembranePrep Screening Primary Screen (Single Conc: 10 µM) MembranePrep->Screening Decision Inhibition > 50%? Screening->Decision FullCurve Dose-Response Curve (10^-10 to 10^-5 M) Decision->FullCurve Yes ResultLow Low Affinity (Ki > 1 µM) Inactive/Scaffold Only Decision->ResultLow No DataAnalysis Non-Linear Regression (Cheng-Prusoff) FullCurve->DataAnalysis ResultHigh High Affinity (Ki < 100 nM) Lead Candidate DataAnalysis->ResultHigh Ki < 100nM DataAnalysis->ResultLow Ki > 100nM

Caption: Workflow for the pharmacological validation of the phenacyl-piperazine ligand, moving from single-point screening to full Ki determination.

Receptor Interaction Map

This diagram visualizes the predicted pharmacological space.

PharmacophoreMap Ligand 1-(2-Methoxyphenyl)-2- (piperazin-1-yl)ethan-1-one Methoxy 2-Methoxy Group (H-Bond Acceptor) Ligand->Methoxy Linker Ethanone Linker (Flexibility/Sigma Selectivity) Ligand->Linker Pip Piperazine Ring (Cationic Charge) Ligand->Pip HT1A 5-HT1A Receptor (Orthosteric Site) Methoxy->HT1A Selectivity Anchor Alpha Alpha-1 Adrenoceptor (Off-Target) Methoxy->Alpha Antagonist Binding Sigma Sigma-1 Receptor (Chaperone Interaction) Linker->Sigma Preferred Geometry Pip->HT1A Asp116 Interaction Pip->Sigma Electrostatic

Caption: Pharmacophore decomposition showing the structural moieties responsible for specific receptor interactions.

Part 4: Data Reporting Standards

When documenting the results for this molecule, ensure the following data table format is used to allow for direct comparison with reference standards like o-MPP or Buspirone.

CompoundReceptorRadioligand

(nM)

(nM)
Hill Slope
Test Molecule 5-HT1A[³H]-8-OH-DPATTBDCalculated~1.0
Test Molecule Sigma-1[³H]-(+)-PentazocineTBDCalculated~1.0
o-MPP (Ref)5-HT1A[³H]-8-OH-DPAT12.55.21.0
Buspirone (Ref)5-HT1A[³H]-8-OH-DPAT25.010-201.0

Note: The Ki values for references are approximate historical averages.

References

  • Assay Protocol Validation

    • Source: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP).
    • Context: Standardized protocols for 5-HT1A and Sigma receptor binding assays.
    • URL:[Link]

  • Structure-Activity Relationships (Arylpiperazines)

    • Title: Structure-affinity relationship studies of 5-HT1A receptor ligands.[6][7][8][9]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the role of the 2-methoxy group in 5-HT1A selectivity.[6][8][10]

    • URL:[Link]

  • Cheng-Prusoff Equation

    • Title: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
    • Source:Biochemical Pharmacology.
    • Context: Mathematical foundation for Ki calculation.[4]

    • URL:[Link]

  • Sigma Receptor Ligands

    • Title: Sigma-1 receptor ligands: diversity and therapeutic potential.
    • Source:N
    • Context: Explains the preference of phenacyl-amines for Sigma receptors.
    • URL:[Link]

Sources

Pharmacological Profiling of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one: A Multitarget Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one represents a distinct chemical entity that bridges two privileged pharmacophores: the arylpiperazine moiety and the phenacyl linker. While often overshadowed by its direct N-aryl analogs (such as the 5-HT1A ligand 1-(2-methoxyphenyl)piperazine or 2-MPP), this specific ketone-linked scaffold offers a unique pharmacological profile.

This guide analyzes the therapeutic potential of this compound, positioning it not merely as a synthesis intermediate, but as a Multi-Target Directed Ligand (MTDL) candidate. Based on Structure-Activity Relationship (SAR) data of structurally homologous systems, this molecule exhibits high probability for dual-modulation of Sigma-1 (


) receptors  and 5-HT/Adrenergic GPCRs , with emerging potential in neuroprotection  and acetylcholinesterase (AChE) inhibition .

Structural Deconstruction & Pharmacophore Analysis

To understand the biological targets, we must first deconstruct the molecule into its functional binding domains.

The Chemical Architecture

The molecule consists of three critical zones:

  • Zone A (The Warhead): The 2-methoxyphenyl ring.[1][2][3][4] This is a classic recognition motif for Serotonin (5-HT1A) and Alpha-1 adrenergic receptors. The ortho-methoxy group provides steric bulk and an intramolecular hydrogen bond acceptor, crucial for receptor subtype selectivity.

  • Zone B (The Linker): The ethan-1-one (phenacyl) bridge. Unlike a direct N-aryl bond, this flexible, carbonyl-containing linker alters the pKa of the piperazine nitrogen and introduces a new hydrogen-bond acceptor (the ketone oxygen), shifting affinity toward Sigma receptors and enzymes like AChE.

  • Zone C (The Base): The piperazine ring.[3][5][6] A secondary amine that serves as the primary cationizable center at physiological pH, essential for forming salt bridges with aspartate residues in GPCR binding pockets (e.g., Asp116 in 5-HT1A).

Visualization: Pharmacophore Map

The following diagram illustrates the functional zones and their predicted interactions.

PharmacophoreMap cluster_0 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one Phenyl 2-Methoxy-Phenyl (Hydrophobic Domain) Target_5HT 5-HT1A / Alpha-1 (GPCRs) Phenyl->Target_5HT Pi-Pi Stacking (Trp/Phe residues) Target_AChE Acetylcholinesterase (Enzyme) Phenyl->Target_AChE PAS Binding Linker Ethan-1-one Linker (H-Bond Acceptor) Target_Sigma Sigma-1 Receptor (Chaperone) Linker->Target_Sigma Dipole Interaction Linker->Target_AChE Mimics Indanone Piperazine Piperazine Ring (Cationic Center) Piperazine->Target_5HT Salt Bridge (Asp116) Piperazine->Target_Sigma Electrostatic

Figure 1: Pharmacophore mapping of the compound, linking structural moieties to specific binding interactions.

Primary Therapeutic Targets

Target 1: Sigma-1 Receptor ( R)
  • Mechanism: Agonism / Chaperone Modulation.

  • Rationale: Phenacyl-piperazines are "privileged structures" for

    
     receptors. The carbonyl oxygen and the basic nitrogen are spaced optimally to interact with the 
    
    
    
    binding pocket. Unlike 2-MPP (which is 5-HT selective), the addition of the ketone linker significantly boosts
    
    
    affinity.
  • Therapeutic Application: Neuroprotection (Alzheimer’s, Stroke), Depression, and Neuropathic Pain.

    
     agonists promote BDNF secretion and prevent excitotoxicity.
    
Target 2: 5-HT1A and Alpha-1 Adrenergic Receptors[3][8]
  • Mechanism:

    • 5-HT1A: Partial Agonist.[3] The 2-methoxyphenylpiperazine headgroup is the "gold standard" for 5-HT1A recognition. However, the phenacyl linker reduces affinity slightly compared to alkyl linkers, potentially modulating the drug from a full agonist to a partial agonist/antagonist.

    • Alpha-1: Antagonist.[2][5][7] The bulk of the phenacyl group often leads to blockade of the Alpha-1 subtype, similar to the drug Naftopidil.

  • Therapeutic Application: Anxiolysis (5-HT1A) and Antihypertensive/BPH treatment (Alpha-1 blockade).

Target 3: Acetylcholinesterase (AChE)
  • Mechanism: Dual Binding Site Inhibitor.

  • Rationale: The structure mimics Donepezil (which contains an indanone-piperidine motif). The 2-methoxyphenyl ring binds the Peripheral Anionic Site (PAS), while the piperazine interacts with the catalytic gorge.

  • Therapeutic Application: Cognitive enhancement in dementia.

Quantitative Profile (Predicted vs. Analog Data)

The following table synthesizes binding data from structural homologs (e.g., Donepezil, Urapidil, 2-MPP) to project the profile of the target molecule.

Receptor / TargetPredicted Affinity (

)
Mode of ActionReference Analog
Sigma-1 (

)
10 - 50 nM AgonistPhenacyl-piperazines [1]
5-HT1A 50 - 200 nMPartial Agonist2-MPP derivatives [2]
Alpha-1 (

)
20 - 100 nMAntagonistNaftopidil / Urapidil [3]
AChE 0.5 - 5

M
InhibitorDonepezil-hybrids [4]
Dopamine D2 > 500 nMWeak Antagonist2-MPP (Linker reduces affinity)

Experimental Validation Protocols

To validate these targets, a rigorous screening workflow is required. Below are the specific protocols designed to ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (5-HT1A & Alpha-1)
  • Objective: Determine equilibrium dissociation constant (

    
    ).
    
  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT1A or

    
     receptors.
    
  • Radioligands:

    • 5-HT1A:

      
      -8-OH-DPAT (0.5 nM).
      
    • Alpha-1:

      
      -Prazosin (0.2 nM).
      
  • Non-specific Binding Definition:

    • 5-HT1A: 10

      
      M Serotonin (5-HT).
      
    • Alpha-1: 10

      
      M Phentolamine.
      
  • Procedure:

    • Incubate membranes (50

      
      g protein) with radioligand and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Count radioactivity via liquid scintillation.

  • Data Analysis: Non-linear regression using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Functional Calcium Flux Assay (Sigma-1 Validation)
  • Objective: Assess agonist activity via modulation of ER calcium release (Sigma-1 acts as an ER chaperone).

  • Cell Line: CHO cells overexpressing

    
     receptor.
    
  • Indicator: Fluo-4 AM (Calcium sensitive dye).

  • Procedure:

    • Load cells with Fluo-4 AM for 45 min.

    • Pre-treat cells with test compound (1-10

      
      M) for 30 min.
      
    • Stimulate with Bradykinin (induces

      
       release).
      
    • Readout: Sigma-1 agonists potentiate the Bradykinin-induced

      
       spike. Antagonists attenuate it.
      
    • Control: Use PRE-084 as a positive control agonist.

Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis & Purification (>98% HPLC Purity) PrimaryScreen 2. Primary Binding Screen (10 µM Single Point) Synthesis->PrimaryScreen KiDetermination 3. Dose-Response (Ki) (Radioligand Displacement) PrimaryScreen->KiDetermination If >50% Inhibition Functional 4. Functional Assays (GTPγS / Ca2+ Flux) KiDetermination->Functional If Ki < 100 nM ADME 5. In Vitro ADME (Microsomal Stability / PAMPA) Functional->ADME If Agonist/Antagonist Confirmed ADME->Synthesis Lead Optimization (SAR Cycle)

Figure 2: Step-by-step validation workflow from synthesis to lead optimization.

Synthesis & Optimization Pathway

For researchers intending to synthesize this compound or its derivatives for testing:

  • Reagents: 2-Bromo-1-(2-methoxyphenyl)ethan-1-one + Piperazine (excess).

  • Conditions:

    
    , Acetonitrile, Reflux, 4-6 hours.
    
  • Purification: The free base may be oily; convert to Hydrochloride or Oxalate salt for crystallization and stability.

  • Critical Note: The alpha-bromo ketone starting material is a lachrymator. Handle in a fume hood.

Optimization Strategy (SAR Expansion):

  • To increase 5-HT1A affinity: Reduce the ketone to an alcohol (creates an asymmetric center, similar to Dropropizine).

  • To increase Sigma-1 selectivity: Add a bulky hydrophobic group to the N4-position of the piperazine (e.g., benzyl or cyclohexyl).

References

  • Modica, M., et al. (2000).[6] "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor."[6] Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092.[6]

  • Lopez-Rodriguez, M. L., et al. (2002).[8] "Arylpiperazine derivatives acting at 5-HT(1A) receptors."[2][3][5][8][9][10] Current Medicinal Chemistry, 9(4), 443-469.[8]

  • Penjišević, J. Z., et al. (2022).[11][12][13] "The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor." Applied Biochemistry and Biotechnology, 194, 3749–3764.[13]

  • Waszkielewicz, A. M., et al. (2015).[10] "Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives." Chemical Biology & Drug Design, 85(3), 326-344.

  • PubChem Compound Summary. "1-(2-Methoxyphenyl)piperazine (2-MPP)." National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, a compound of interest for researchers in medicinal chemistry and drug development. The described protocol follows a robust two-step synthetic pathway, commencing with the alpha-bromination of 2'-methoxyacetophenone to yield the intermediate, 2-bromo-1-(2-methoxyphenyl)ethan-1-one. This intermediate subsequently undergoes a nucleophilic substitution with piperazine to afford the final product. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and critical safety information.

Introduction

The synthesis of novel organic molecules is a cornerstone of modern drug discovery and development. Molecules incorporating both a methoxyphenyl and a piperazinyl moiety are of significant interest due to their prevalence in a wide range of biologically active compounds. The target molecule, 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, serves as a valuable building block for the elaboration of more complex molecular architectures. The synthetic strategy outlined herein is designed for efficiency and accessibility in a standard laboratory setting.

The chosen synthetic route leverages two fundamental and well-established reactions in organic chemistry: alpha-halogenation of a ketone and nucleophilic substitution. The initial alpha-bromination of 2'-methoxyacetophenone proceeds via an acid-catalyzed enol formation, which then acts as a nucleophile to react with an electrophilic bromine source.[1][2] The subsequent nucleophilic substitution of the resulting α-bromo ketone with piperazine is a classic SN2 reaction, where the nitrogen atom of piperazine displaces the bromide ion.[3]

Synthetic Pathway Overview

The synthesis is a two-step process, as illustrated below.

Synthesis_Pathway Start 2'-Methoxyacetophenone Intermediate 2-Bromo-1-(2-methoxyphenyl)ethan-1-one Start->Intermediate Step 1: α-Bromination (NBS, p-TsOH, CH3CN) Final 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one Intermediate->Final Step 2: Nucleophilic Substitution (Piperazine, K2CO3, CH3CN)

Caption: Two-step synthesis of the target compound.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
2'-MethoxyacetophenoneC₉H₁₀O₂150.17579-74-8Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5MerckBrominating agent
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20104-15-4Acros OrganicsCatalyst
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Fisher ScientificSolvent
Piperazine (anhydrous)C₄H₁₀N₂86.14110-85-0Alfa AesarNucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7VWRBase
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2J.T. BakerExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8LabChemAqueous wash
Brine (Saturated NaCl solution)NaCl58.447647-14-5Prepare in-houseAqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9EMD MilliporeDrying agent

Experimental Protocols

PART 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethan-1-one (Intermediate)

This procedure details the alpha-bromination of 2'-methoxyacetophenone using N-bromosuccinimide (NBS) as the brominating agent and p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-methoxyacetophenone (10.0 g, 66.6 mmol).

  • Solvent Addition: Add acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (12.4 g, 69.9 mmol, 1.05 eq) and p-toluenesulfonic acid monohydrate (1.27 g, 6.66 mmol, 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into 200 mL of cold water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure intermediate as a pale yellow solid.

Step1_Workflow A 1. Dissolve 2'-Methoxyacetophenone in Acetonitrile B 2. Add NBS and p-TsOH A->B C 3. Reflux for 2-4 hours B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Quench with Water E->F G 7. Extract with Dichloromethane F->G H 8. Wash with NaHCO3 and Brine G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of the intermediate.

PART 2: Synthesis of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one (Final Product)

This part of the protocol describes the nucleophilic substitution of the bromide in the intermediate with piperazine.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the intermediate, 2-bromo-1-(2-methoxyphenyl)ethan-1-one (10.0 g, 43.6 mmol), in 100 mL of acetonitrile.

  • Reagent Addition: Add anhydrous piperazine (7.5 g, 87.2 mmol, 2.0 eq) and potassium carbonate (12.1 g, 87.2 mmol, 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC (95:5 dichloromethane:methanol eluent system).

  • Work-up: After the reaction is complete, filter the reaction mixture to remove the potassium salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 150 mL of dichloromethane and wash with 100 mL of water.

  • Washing: Wash the organic layer with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product as an off-white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl stretch.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2'-Methoxyacetophenone: Causes serious eye irritation.[5]

  • N-Bromosuccinimide (NBS): Is an oxidizer and can cause skin and eye irritation.[6][7][8][9] May cause an allergic skin reaction.[7] It is also moisture and light-sensitive.[8][10]

  • 2-Bromo-1-(2-methoxyphenyl)ethanone: This is an α-halogenated ketone derivative and should be handled with care as it is a lachrymator and skin irritant.[11]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[12][13][14][15] It may also cause an allergic skin or respiratory reaction.[13][15]

  • Acetonitrile and Dichloromethane: Are flammable and toxic. Avoid inhalation and skin contact.

Refer to the Material Safety Data Sheets (MSDS) for each reagent for detailed safety information.[5][6][7][12][15]

References

  • Krishna Solvechem Ltd. Piperazine 68% - MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Lab Alley. 2'-Hydroxy-4'-methoxyacetophenone Safety Data Sheet. [Link]

  • Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. [Link]

  • PubChem. 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | C10H11BrO3 | CID 98683. [Link]

  • PrepChem.com. Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine. [Link]

  • angenechemical.com. 2-Bromo-1-(2-methoxyphenyl)ethanone(CAS# 31949-21-0 ). [Link]

  • ResearchGate. α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. [Link]

  • PMC. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Arabian Journal of Chemistry. Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. [Link]

  • Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • University of Colorado Boulder. Carbonyl Alpha-Substitution Reactions. [Link]

  • Chemistry LibreTexts. 22: Carbonyl Alpha-Substitution Reactions. [Link]

  • Wikipedia. Carbonyl α-substitution reaction. [Link]

Sources

using 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one in Cell Culture


-Aminoketone Derivative[1]

Part 1: Introduction & Compound Analysis

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one represents a specific scaffold combining a 2-methoxyphenyl ketone core with a piperazine moiety linked via a methylene bridge.[1] This structure places it within the chemical space of arylpiperazine derivatives , a class frequently associated with CNS activity (targeting 5-HT, Dopamine, and Adrenergic receptors) and serving as privileged structures in medicinal chemistry.[1]

Unlike the common metabolite 1-(2-methoxyphenyl)piperazine (2-MPP), this molecule features an ethanone linker , classifying it as an


-aminoketone.[1] This functional group introduces specific considerations for solubility, stability, and reactivity in biological media that differ from simple arylpiperazines.[1]

Primary Applications:

  • Pharmacological Profiling: Screening for GPCR ligand activity (specifically 5-HT1A,

    
    1-adrenergic, and D2 receptors).[1]
    
  • Fragment-Based Screening: Utilization as a chemical probe or building block for structure-activity relationship (SAR) studies.[1]

  • Cytotoxicity Assessment: Determining off-target cellular toxicity profiles in early-stage drug discovery.[1]

Part 2: Preparation & Physicochemical Management

Critical Causality: The piperazine nitrogen provides basicity (estimated pKa ~8.5–9.0), while the ketone adds polarity but potential chemical instability (reduction susceptibility).[1] Proper reconstitution is vital to prevent precipitation in neutral pH cell culture media.[1]

Stock Solution Protocol
ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide), AnhydrousWhy: The compound is lipophilic.[1] Aqueous buffers may cause precipitation at high concentrations.[1]
Concentration 10 mM or 100 mMHigh concentration stocks minimize DMSO volume in final culture (<0.5%).[1]
Storage -20°C or -80°CCritical: Store in single-use aliquots to avoid freeze-thaw cycles which degrade aminoketones.
Stability Protect from LightKetones can be photosensitive; use amber vials.[1]

Reconstitution Steps:

  • Weigh the lyophilized powder in a sterile environment.

  • Add calculated volume of anhydrous DMSO.[1]

  • Vortex for 30–60 seconds until fully dissolved.

  • Optional: If solubility is poor, warm to 37°C for 5 minutes (do not boil).

  • Filter sterilize using a 0.22 µm PTFE (hydrophobic) filter if using for long-term culture.[1] Do not use Nylon filters as they may bind the compound.[1]

Working Solution (Media Preparation)
  • Dilution Strategy: Perform serial dilutions in DMSO first, then add to media. This prevents "crashing out" that occurs when adding high-concentration stock directly to aqueous media.[1]

  • Vehicle Control: Prepare a "DMSO-only" media control matching the highest concentration used (e.g., 0.1% v/v).

  • pH Check: At high concentrations (>50 µM), the basic piperazine moiety may shift media pH.[1] Verify pH remains 7.2–7.4 using a micro-pH probe.

Part 3: Experimental Protocols

Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Establish the non-toxic therapeutic window before functional assays.[1]

Cell Lines:

  • HEK293: General toxicity.[1]

  • SH-SY5Y: Neuronal toxicity (relevant for CNS-targeted scaffolds).[1]

  • HepG2: Metabolic activation/toxicity.[1]

Protocol:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Replace media with fresh media containing the compound (0.1 nM – 100 µM, log scale).

    • Include: Positive Control (e.g., Doxorubicin or 10% DMSO) and Vehicle Control (0.1% DMSO).[1]

  • Incubation: Incubate for 24h and 48h at 37°C, 5% CO2.

  • Readout: Add MTT or CCK-8 reagent. Incubate 1–4h. Measure Absorbance (OD450 or OD570).

  • Analysis: Calculate % Viability relative to Vehicle Control. Determine IC50.

Functional GPCR Assay (Calcium Flux)

Objective: Given the arylpiperazine structure, test for agonist activity at Gq-coupled receptors (e.g.,


1-adrenergic) or modulatory effects.[1]

Workflow:

  • Transfection: Use HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or

    
    1A).[1]
    
  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30–60 min in HBSS buffer.[1]

  • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm).

  • Injection: Inject compound (10x concentration) automatically.

  • Measurement: Record kinetic fluorescence response for 120 seconds.

  • Specificity Check: Pre-incubate with known antagonists (e.g., Prazosin for

    
    1) to confirm mechanism.[1]
    

Part 4: Data Visualization & Logic

Experimental Workflow Diagram

ExperimentalWorkflow Stock Stock Preparation (100 mM in DMSO) Dilution Serial Dilution (in DMSO) Stock->Dilution Step 1 MediaPrep Media Formulation (<0.5% Final DMSO) Dilution->MediaPrep Step 2: 1:1000 Dilution Tox Cytotoxicity (MTT/CCK-8) 24-48h MediaPrep->Tox Safety Check Func Functional Assay (Ca2+ Flux / cAMP) Transient MediaPrep->Func Activity Check Data Data Analysis (IC50 / EC50) Tox->Data Viability Curve Func->Data Response Curve

Caption: Workflow for characterizing 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, ensuring solvent compatibility and sequential safety/efficacy testing.

Putative Signaling Pathway (GPCR Context)

Given the scaffold's similarity to 5-HT and Adrenergic ligands, the following pathway is the most probable mechanism of action to investigate.[1]

SignalingPathway Ligand 1-(2-Methoxyphenyl)- 2-(piperazin-1-yl)ethan-1-one Rec_5HT 5-HT1A Receptor (Gi/o coupled) Ligand->Rec_5HT Putative Binding Rec_Alpha Alpha-1 Adrenergic (Gq coupled) Ligand->Rec_Alpha Putative Binding G_prot_i G_i/o Protein Rec_5HT->G_prot_i G_prot_q G_q Protein Rec_Alpha->G_prot_q AC Adenylyl Cyclase G_prot_i->AC Inhibition PLC Phospholipase C G_prot_q->PLC cAMP cAMP (Decrease) AC->cAMP Ca Intracellular Ca2+ (Increase) PLC->Ca

Caption: Putative signaling cascades. The compound may act as an agonist/antagonist at Gi-coupled (5-HT1A) or Gq-coupled (Alpha-1) receptors.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Hydrophobicity or pH shock(1) Sonicate stock solution.[1] (2) Dilute in serum-free media first, then add serum.[1] (3) Lower final concentration below 50 µM.[1]
High Background Toxicity DMSO concentration > 0.5%Ensure final DMSO is <0.5% (ideally 0.1%).[1] Include a vehicle-only control.[1]
Inconsistent IC50 Compound degradation (Ketone reduction)Prepare fresh stock immediately before use.[1] Do not store diluted media.[1] Protect from light.[1]
Low Potency Serum Protein BindingPerform assay in low-serum (1% FBS) or serum-free media to assess free drug availability.[1]

References

  • Boess, F. G., & Martin, I. L. (1994).[1] Molecular biology of 5-HT receptors. Neuropharmacology. Link

  • Glennon, R. A., et al. (1988).[1] Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study. Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1996).[1] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link[1]

  • Riss, T. L., et al. (2004).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

Sources

Application Notes and Protocols for the Characterization of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpiperazine Derivative

The phenylpiperazine class of compounds has been a fertile ground for the discovery of novel therapeutics, particularly those targeting the central nervous system. These scaffolds are privileged structures, known to interact with a variety of biogenic amine receptors, including serotonergic (5-HT) and adrenergic receptors. This application note provides a comprehensive guide for the initial characterization of a novel phenylpiperazine derivative, 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one. While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to known 5-HT and adrenergic receptor ligands suggests a high probability of interaction with these G-protein coupled receptors (GPCRs).[1][2][3]

This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It will provide a logical and experimentally sound framework for determining the pharmacological profile of this compound, from initial target engagement to cellular functional responses and preliminary pharmacokinetic assessment. The protocols herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

Hypothesized Mechanism of Action: Targeting G-Protein Coupled Receptors

Based on the structural features of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one, specifically the methoxyphenyl and piperazine moieties, it is hypothesized that this compound will bind to one or more GPCRs within the serotonergic or adrenergic receptor families.[2][3] These receptors are integral membrane proteins that play crucial roles in a vast array of physiological processes, making them prominent drug targets.[4][5]

Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of intracellular G-proteins.[4][6] These heterotrimeric proteins (composed of α, β, and γ subunits) then dissociate, and the subunits modulate the activity of downstream effector enzymes or ion channels.[4][6] This signaling cascade results in the generation of second messengers, such as cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG), or changes in intracellular calcium concentrations.[4][7][8] The specific G-protein subtype activated (e.g., Gs, Gi, Gq) determines the nature of the downstream cellular response.[7][9]

The following diagram illustrates the generalized signaling pathway for GPCRs, which will be the focus of the subsequent experimental protocols.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand 1-(2-Methoxyphenyl)-2- (piperazin-1-yl)ethan-1-one Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

Experimental Workflows: A Phased Approach to Characterization

The characterization of a novel compound follows a logical progression from establishing target binding to understanding its functional consequences at the cellular level and finally, its behavior in a more complex biological system. The following workflow provides a roadmap for the assays detailed in this application note.

Experimental_Workflow Target_Engagement Phase 1: Target Engagement (Receptor Binding Assays) Functional_Assays Phase 2: Cellular Functional Assays (Second Messenger & Pathway Activation) Target_Engagement->Functional_Assays Pharmacokinetic_Profiling Phase 3: In Vitro Pharmacokinetic Profiling (ADME Properties) Functional_Assays->Pharmacokinetic_Profiling Data_Analysis Data Analysis & Interpretation Pharmacokinetic_Profiling->Data_Analysis

Caption: Phased experimental workflow.

Phase 1: Target Engagement - Receptor Binding Assays

The first critical step is to determine if and with what affinity 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one binds to its hypothesized receptor targets. Radioligand binding assays are a robust and sensitive method for this purpose.[10][11][12] These assays measure the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one for a panel of candidate GPCRs (e.g., 5-HT1A, 5-HT2A, α1-adrenergic receptors).

Materials:

  • Cell membranes expressing the receptor of interest (commercially available or prepared in-house).[13]

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one (test compound).

  • Non-labeled specific ligand for defining non-specific binding (e.g., serotonin for 5-HT receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.[6]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, an excess of non-labeled specific ligand, and cell membranes.

    • Test Compound: Assay buffer, radiolabeled ligand, diluted test compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).[6]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.
Ki Inhibitory constant, a measure of the binding affinity of the test compound.
Kd Dissociation constant of the radioligand.

Phase 2: Cellular Functional Assays

Once binding to a specific receptor is confirmed, the next step is to determine the functional consequence of this interaction. Does the compound act as an agonist, antagonist, or inverse agonist? Functional assays measure the downstream cellular responses following receptor activation.[4][7][9]

Protocol 2A: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

Objective: To determine if 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one modulates cAMP levels, indicating activity at Gs or Gi-coupled receptors.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one.

  • A known agonist for the receptor.

  • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production for Gi-coupled receptor assays).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with a serial dilution of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one in the presence of a PDE inhibitor.

    • Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound, followed by stimulation with a known agonist at its EC50 concentration. For Gi-coupled receptors, stimulate with forskolin.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

Data Analysis:

  • Agonist Mode: Plot cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50. Calculate the pA2 or Kb value to quantify antagonist potency.

Protocol 2B: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To determine if 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one induces calcium mobilization, indicating activity at Gq-coupled receptors.[14]

Materials:

  • A cell line stably expressing the receptor of interest.

  • 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one.

  • A known agonist for the receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Calcium Measurement:

    • Agonist Mode: Place the plate in the fluorescent plate reader and record a baseline fluorescence. Inject a serial dilution of the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with a serial dilution of the test compound, then inject a known agonist at its EC50 concentration and monitor the fluorescence change.

Data Analysis:

  • Calculate the peak fluorescence response for each well.

  • Agonist Mode: Plot the peak response against the logarithm of the test compound concentration to determine the EC50 and Emax.

  • Antagonist Mode: Plot the response to the agonist against the logarithm of the test compound concentration to determine the IC50.

ParameterDescription
EC50 Concentration of an agonist that produces 50% of the maximal response.
Emax The maximum response produced by an agonist.
IC50 Concentration of an antagonist that inhibits 50% of the agonist response.
pA2/Kb Measures of the potency of a competitive antagonist.

Phase 3: In Vitro Pharmacokinetic Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development potential.[15][16][17][18] In vitro assays can provide valuable predictive data on these parameters.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one in the presence of liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one.

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the test compound.

  • Reaction Initiation: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]).

ParameterDescription
t1/2 The time it takes for 50% of the compound to be metabolized.
Clint Intrinsic clearance, a measure of the metabolic rate of the compound.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial pharmacological characterization of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one. By systematically progressing through target engagement, cellular functional assays, and in vitro pharmacokinetic profiling, researchers can build a comprehensive understanding of this novel compound's mechanism of action and its potential as a therapeutic agent. The data generated from these assays will be critical for making informed decisions regarding the future development of this promising molecule.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

[1][2]

Executive Summary: The Core Stability Challenge

The molecule you are working with belongs to the class of


-amino ketones
  • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino Ketone Instability:  The methylene group (
    
    
    ) between the carbonyl and the piperazine nitrogen is acidic. In the free base form (neutral pH or basic conditions), two molecules can undergo self-condensation to form a dihydropyrazine , which rapidly oxidizes to a pyrazine . This is often observed as the solution turning yellow or brown .
  • Piperazine Oxidation: The secondary amine on the piperazine ring is susceptible to N-oxidation and radical attack, particularly in oxygenated solvents like DMSO.

The Golden Rule: This compound is kinetically stable only when the amine is protonated (salt form) or when stored in a frozen, aprotic environment.

Interactive Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Dimerization (Pyrazine Formation).[1] Cause: You likely stored the compound as a free base or in a buffer with pH > 7.0 . At this pH, the amine deprotonates, allowing the lone pair to attack the carbonyl of a neighboring molecule (self-condensation). Corrective Action:

  • Immediate: Discard the solution; the chemical identity has changed.

  • Prevention: Acidify your stock solution.[1] Maintain pH < 6.0 using dilute HCl or keep the compound as a hydrochloride salt.

Issue 2: "The compound precipitated upon adding PBS (Phosphate Buffered Saline)."

Diagnosis: "Salt Crash" or Free Base Insolubility.[1] Cause:

  • If you used the HCl salt: The phosphate buffer (pH 7.4) neutralized the salt, generating the free base, which is less soluble in water.

  • Common Ion Effect: High chloride concentration in PBS can force the HCl salt out of solution. Corrective Action:

  • Pre-dissolve in DMSO (dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).[1]

  • Dilute into the assay buffer immediately before use, ensuring the final DMSO concentration is <1% (or as tolerated by your assay).

Issue 3: "I see degradation peaks in LC-MS after DMSO storage."

Diagnosis: DMSO-mediated Oxidation.[1] Cause: DMSO can act as an oxidant (Pfitzner-Moffatt type mechanisms), especially if the DMSO is old or contains water/peroxides.[1] Corrective Action:

  • Use anhydrous, sterile-filtered DMSO .[1]

  • Store DMSO stocks at -20°C or -80°C .[1] Liquid DMSO at room temperature promotes degradation.[1]

  • Purge vials with Argon or Nitrogen gas before sealing.[1]

Technical Protocol: Preparation & Storage

A. Solubilization Workflow

This protocol minimizes the time the molecule spends in its reactive "free base" state.

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous)High solubility; prevents hydrolysis.[1]
Stock Conc. 10 mM - 50 mMHigher concentrations reduce the relative impact of trace oxidants.[1]
Acidification Add 1 eq. HCl (if Free Base)Protonation of the piperazine nitrogen prevents dimerization.
Atmosphere Argon/Nitrogen PurgeDisplaces dissolved oxygen to prevent radical oxidation.[1]
Vial Type Amber Glass (Silanized)Prevents photodegradation and adsorption to glass surfaces.[1]
B. The "Just-in-Time" Dilution Method

Do not store diluted aqueous solutions.[1]

  • Thaw DMSO stock at Room Temp (RT) until just liquid.

  • Vortex briefly to ensure homogeneity.

  • Dilute into assay buffer.

  • Use within 4 hours.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathway you must avoid. The transition from the colorless

StabilityMechanismcluster_conditionsCritical Control PointsCompound1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one(Colorless / Stable as Salt)FreeBaseFree Base Form(Reactive Intermediate)Compound->FreeBasepH > 7.0DeprotonationFreeBase->CompoundpH < 6.0(HCl)DimerDihydropyrazineIntermediateFreeBase->DimerSelf-Condensation(Dimerization)PyrazinePyrazine Derivative(Yellow/Brown Precipitate)Dimer->PyrazineOxidation(Irreversible)

Caption: The degradation cascade of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Standard Operating Procedure (SOP) for Storage

If you are generating a library or storing this compound for >1 week, follow this decision tree:

StorageSOPStartCompound ReceivedFormCheckIs it a Salt (HCl/HBr)?Start->FormCheckYesSaltKeep as SolidFormCheck->YesSaltYesNoBaseConvert to SaltOR Dissolve in DMSOFormCheck->NoBaseNo (Free Base)SolidStorageStore Solid @ -20°CDesiccatedYesSalt->SolidStorageDMSOStorageDMSO Stock (50mM)Aliquot -> -80°CNoBase->DMSOStorage

Caption: Decision tree for long-term storage to maximize shelf-life.

References

  • Alpha-Amino Ketone Instability

    • Mechanism:[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Amino ketones are inherently unstable intermediates prone to enolization and self-condensation to form pyrazines.
      
    • Source:Journal of Organic Chemistry / Organic Letters. "On the inherent instability of alpha-amino ketones."[1][2]

    • Citation: Davis, F. A., et al. (2001). .[1] Org.[1][3][4] Lett., 3(3), 425-428.[1]

  • Piperazine Oxidation

    • Mechanism:[1] Piperazine derivatives undergo oxidative degradation in the presence of radicals or metal ions, forming imines and formyl-piperazines.

    • Source:Journal of Environmental Chemical Engineering.
    • Citation: Ochedi, F., et al. (2023). .[5][6] J. Environ.[1][6] Chem. Eng., 11(6).

  • General Storage of Amines

    • Protocol: Amines should be stored under inert atmosphere and controlled temperature to prevent reaction with atmospheric (carbamate form
    • Source: Apollo Scientific Safety Data Sheet (Phenacyl derivatives).[1]

    • Citation:.[1] (General guidance for phenacyl-class precursors).

Technical Support Center: Optimizing Dosage for 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one (referred to hereafter as MPPE ) belongs to the class of arylpiperazine-ethanones . Structurally, it combines the privileged 1-(2-methoxyphenyl)piperazine (2-MPP) pharmacophore with a phenacyl linker.

This scaffold is historically significant in neuropharmacology as a high-affinity ligand for 5-HT1A (Serotonin) and


-Adrenergic  receptors. Because of its dual-action potential and lipophilic nature, dosage optimization is critical to distinguish specific receptor modulation from off-target cytotoxicity.

This guide provides a self-validating framework for solubilization, dose-ranging, and troubleshooting MPPE in cell-based assays.

Part 1: Quick Reference Data
ParameterTechnical Specification
Primary Target 5-HT1A Receptor (

typically 1–10 nM range for this scaffold)
Secondary Target

-Adrenergic Receptor, 5-HT7 Receptor
Molecular Weight ~234.29 g/mol (Free Base)
Solubility (Stock) DMSO (up to 50 mM), Ethanol (up to 20 mM)
Solubility (Media) < 100 µM (Rapid precipitation in aqueous buffers > pH 7.4)
Working Range Binding: 0.1 nM – 1 µM Functional: 10 nM – 10 µM
pKa ~8.5 – 9.0 (Piperazine nitrogen)
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am seeing precipitation when I add the stock solution to my cell culture media. How do I fix this?

Diagnosis: This is a "Solvent Shock" phenomenon. MPPE is lipophilic. If you spike a high-concentration DMSO stock (e.g., 50 mM) directly into aqueous media, the local concentration exceeds the solubility limit before it can disperse, causing micro-precipitation that crashes out the compound.

The Fix: The "Intermediate Dilution" Protocol Do not pipette directly from 100% DMSO stock to the well.

  • Step A (Stock): Prepare 10 mM stock in anhydrous DMSO.

  • Step B (Intermediate): Dilute 1:100 in PBS (pH 7.4) or serum-free media to create a 100 µM working solution .

    • Note: The final DMSO concentration here is 1%.

    • Observation: Vortex immediately. If it turns cloudy, sonicate for 30 seconds.

  • Step C (Final): Dilute the 100 µM working solution into your assay wells to reach the target 10 nM – 10 µM range.

    • Result: Final DMSO is < 0.1%, which is non-toxic to most cell lines.

Q2: My dose-response curve is bell-shaped (inverted U). Is the compound failing at high doses?

Diagnosis: No, this is likely Receptor Desensitization or Off-Target Cytotoxicity , not failure.

  • Mechanism 1 (Desensitization): MPPE derivatives are often partial agonists. At supra-maximal concentrations (>10 µM), they can induce rapid

    
    -arrestin recruitment, causing receptor internalization (endocytosis). This reduces the available signal output.
    
  • Mechanism 2 (Cationic Amphiphilic Toxicity): At >20 µM, the cationic piperazine moiety can disrupt lysosomal membranes (phospholipidosis), reducing cell viability and artificially lowering the signal.

The Fix:

  • Restrict your upper limit to 10 µM .

  • Run a parallel MTT/CellTiter-Glo assay to normalize your functional data against cell viability.

Q3: The

varies significantly between batches. Why?

Diagnosis: This is often due to Salt Form Variance . MPPE can be supplied as a Free Base or a Hydrochloride (HCl) Salt .

  • Free Base: Oily/waxy. Hydrophobic. Requires DMSO.

  • HCl Salt: Crystalline.[1][2] Hydrophilic. Soluble in water.[3]

The Fix: Check the Certificate of Analysis (CoA).

  • If using HCl salt : Ensure you account for the weight of the counter-ion (HCl = 36.46 g/mol ) when calculating Molarity.

  • Calculation:

    
    
    
Part 3: Experimental Protocol
Workflow: 5-HT1A Functional Assay (cAMP Inhibition)

Objective: Determine the optimal agonist dosage of MPPE by measuring the inhibition of Forskolin-induced cAMP accumulation (Gi/o pathway).

  • Cell Prep: Use CHO-K1 or HEK293 cells stably expressing human 5-HT1A. Seed at 10,000 cells/well in 384-well plates.

  • Starvation: Incubate in serum-free media for 4 hours to reduce basal signaling noise.

  • Agonist Stimulation (MPPE):

    • Prepare 10-point serial dilution (1:3 steps).

    • Top concentration: 10 µM .

    • Bottom concentration: 0.5 nM .[4]

    • Incubate cells with MPPE for 15 minutes at 37°C.

  • Challenge: Add 10 µM Forskolin (to stimulate Adenylyl Cyclase). Incubate 30 minutes.

  • Detection: Lyse cells and measure cAMP via TR-FRET or HTRF.

  • Validation Controls:

    • Positive Control: Serotonin (5-HT) (

      
       approx 1–5 nM).
      
    • Negative Control: Vehicle (0.1% DMSO).

    • Antagonist Block: Pre-treat with WAY-100635 (100 nM). If MPPE signal is blocked, the effect is specific to 5-HT1A.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific signaling pathway activated by MPPE (Gi/o coupling) and the potential desensitization route at high dosages.

G MPPE MPPE Dosage (Ligand) R_5HT1A 5-HT1A Receptor (GPCR) MPPE->R_5HT1A Binding (nM) GRK GRK / Beta-Arrestin (High Dose Feedback) MPPE->GRK > 10 µM (Over-saturation) Gio Gi/o Protein (Dissociation) R_5HT1A->Gio Activation Endo Receptor Internalization R_5HT1A->Endo Desensitization AC Adenylyl Cyclase (Effector) Gio->AC Inhibition (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production GRK->R_5HT1A Phosphorylation

Figure 1: Mechanism of Action for MPPE. Blue path indicates optimal signaling (Gi/o inhibition of cAMP). Red dotted path indicates the high-dose desensitization loop mediated by Beta-arrestin/GRK, explaining bell-shaped dose curves.

References
  • Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors.[5][6][7] Journal of Pharmacy and Pharmacology, 56(2), 247-255.

  • Glennon, R. A., et al. (1988).[8] Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands.[4][5][7][8] Journal of Medicinal Chemistry, 31(10), 1968-1971.[8]

  • Cayman Chemical. (2023). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Product Information & Solubility Guide. Cayman Chemical Technical Data.

  • SWGDRUG. (2005).[3][9] Monograph: 1-(2-Methoxyphenyl)piperazine (Solubility and Stability Data). Scientific Working Group for the Analysis of Seized Drugs.

Sources

Technical Support Center: Addressing Cytotoxicity of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for researchers working with 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one and other novel piperazine derivatives. Piperazine-based compounds are a significant class of heterocyclic molecules explored for a wide range of pharmacological activities, including potential anticancer properties.[1] Consequently, observing a cytotoxic or anti-proliferative effect is often the intended outcome in many experimental contexts.[2][3] However, whether this cytotoxicity is expected or unexpected, it is critical to characterize and understand it.

This guide is designed to provide in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges, interpret your results accurately, and investigate the underlying mechanisms of action.

PART 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial hurdles researchers face. Resolving these issues is the first step before proceeding to more complex mechanistic studies.

Q1: My vehicle control (e.g., DMSO) is showing significant cell death. What's wrong?

A: This is a frequent issue and almost always points to solvent-induced toxicity. While DMSO is a common solvent, its concentration is critical.

  • Causality: At concentrations typically above 0.5%, DMSO can compromise cell membrane integrity and induce cytotoxicity on its own, confounding your results.[4] The sensitivity to DMSO can be highly variable depending on the cell line.[5]

  • Recommended Action:

    • Concentration Check: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is as low as possible, ideally ≤0.1%.

    • Solubility Test: Determine the solubility limit of your compound. If it requires a higher DMSO concentration to remain in solution, you may need to explore alternative solvents or formulation strategies.

    • Vehicle Control Titration: Run a standalone experiment where you treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). This will establish the maximum tolerable concentration for your specific cell line.

Q2: I am observing high variability and poor reproducibility in my cytotoxicity data between experiments.

A: Lack of reproducibility often stems from subtle inconsistencies in cell culture practices or reagent handling rather than the compound itself.

  • Causality: Cells are dynamic biological systems. Their metabolic state, growth phase, and passage number can significantly impact their response to a cytotoxic agent.[4]

  • Recommended Action:

    • Standardize Cell Health: Always use cells from a similar, low passage number that are in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for extended periods.[4]

    • Consistent Seeding Density: Create a precise cell seeding plan. An initial cell density titration experiment is recommended to find the optimal number of cells that do not become over-confluent by the end of the assay.[4][6]

    • Reagent Consistency: Prepare fresh dilutions of your compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of reagents.[4]

    • Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations and inconsistent cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media only and do not use them for experimental data.[4]

Q3: My compound appears to be precipitating out of the culture medium. How does this affect my results and how can I fix it?

A: Compound precipitation is a critical issue that leads to inaccurate and uninterpretable data.

  • Causality: If the compound crashes out of solution, the effective concentration delivered to the cells is unknown and significantly lower than intended. The physical precipitate can also cause mechanical stress or necrotic cell death. The hydrochloride salt form of related compounds is very soluble in water and methanol, but the free base may have lower aqueous solubility.[7][8]

  • Recommended Action:

    • Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation or cloudiness.

    • Solubility Assessment: Formally determine the solubility of your compound in your specific cell culture medium.

    • Adjust Solvent/Stock Concentration: You may need to prepare a higher concentration stock in a suitable solvent (like DMSO) to ensure the final dilution in the aqueous medium stays below the solubility limit.[9]

    • Consider Serum Interaction: Some compounds can bind to proteins in fetal bovine serum (FBS), affecting their solubility and bioavailability. You can test for this by preparing the compound in serum-free and serum-containing media to observe any differences.[4]

Q4: What is the difference between cytotoxicity, cell viability, and anti-proliferation?

A: These terms are often used interchangeably but describe distinct biological effects. Choosing the right assay depends on the question you are asking.[10]

  • Cell Viability: A measure of the number of healthy, functioning cells in a population. Assays often measure a marker of metabolic activity (e.g., MTT, MTS, resazurin) or ATP content.[11][12] A decrease in viability indicates a reduction in healthy cells but doesn't explain why.

  • Cytotoxicity: A measure of a compound's ability to cause cell death through toxic mechanisms. Cytotoxicity assays typically measure markers of cell death, such as the loss of membrane integrity (e.g., LDH release assay).[10][13]

  • Anti-Proliferation: A measure of a compound's ability to inhibit cell division and growth. A compound can be anti-proliferative without being directly cytotoxic (a cytostatic effect). This is often assessed by cell counting over time or through cell cycle analysis.[10]

Expert Insight: It is highly recommended to use at least two different types of assays to get a clearer picture. For example, combining a metabolic viability assay (like MTT) with a membrane integrity cytotoxicity assay (like LDH) can help distinguish between a metabolic shutdown and outright cell lysis.[10]

PART 2: In-Depth Troubleshooting & Mechanistic Investigation

This section provides a structured approach for researchers who have ruled out the basic issues above and need to diagnose the nature of the observed cytotoxicity.

Observed Problem: Unexpectedly High or Inconsistent Cytotoxicity

If your compound is more toxic than anticipated or the dose-response curve is erratic, it may be due to assay artifacts or off-target effects.

Potential CauseScientific RationaleRecommended Action & Protocol
Assay Interference Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular reductases to convert a substrate into a colored formazan product.[12] A compound that directly reduces the substrate or inhibits these enzymes will produce false positive or false negative results, respectively.Use an Orthogonal Assay: Validate your findings using a non-enzymatic method. An excellent choice is an ATP-based luminescent assay (e.g., CellTiter-Glo®), which measures ATP as a direct indicator of viable cells, or an LDH release assay that measures membrane damage.[11][13]
Cell Line Specific Sensitivity Different cell lines have vastly different metabolic rates, expression of drug targets, and detoxification mechanisms. Piperazine derivatives have shown varied IC50 values across different cancer cell lines.[3][14]Comparative Analysis: Test your compound in parallel on at least three different cell lines. Include a non-cancerous "normal" cell line (e.g., fibroblasts) to assess for potential selective toxicity against cancer cells.[2]
Compound Instability The compound may be unstable in the culture medium over the incubation period (e.g., 24, 48, 72 hours), degrading into a more or less toxic substance.Time-Course Experiment: Perform a shorter incubation. If you see high toxicity at 48 hours, check a 24-hour, 12-hour, or even 6-hour time point. A rapid cytotoxic effect may suggest a different mechanism than a slow, cumulative one.
Observed Problem: Need to Characterize the Mechanism of Cell Death

Once you have confirmed true cytotoxicity, the next step is to understand how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[13][15] Many piperazine-based anticancer agents are designed to induce apoptosis.[14][16]

Workflow for Mechanistic Investigation

G start Cytotoxicity Confirmed q_mechanism How are the cells dying? start->q_mechanism apoptosis Investigate Apoptosis q_mechanism->apoptosis Programmed? necrosis Investigate Necrosis q_mechanism->necrosis Lysis? ros Investigate Oxidative Stress q_mechanism->ros Stress-induced? caspase Caspase Activity Assay (Caspase-3/7, -8, -9) apoptosis->caspase annexin Annexin V / PI Staining (Flow Cytometry) apoptosis->annexin ldh LDH Release Assay necrosis->ldh dcfda Intracellular ROS Assay (e.g., H2DCFDA) ros->dcfda pathway Identify Apoptotic Pathway (Intrinsic vs. Extrinsic) caspase->pathway intrinsic Intrinsic Pathway (Mitochondrial) - Caspase-9 activation pathway->intrinsic Casp-9 Active extrinsic Extrinsic Pathway (Death Receptor) - Caspase-8 activation pathway->extrinsic Casp-8 Active

Caption: Workflow for Investigating the Mechanism of Cytotoxicity.

Is it Apoptosis?

Apoptosis is an energy-dependent, programmed cell death process characterized by cell shrinkage, membrane blebbing, and activation of a specific family of proteases called caspases.[17][18]

  • Recommended Assays:

    • Annexin V/PI Staining: This is the gold standard. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet early in apoptosis. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This allows you to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]

    • Caspase Activity Assays: Use luminogenic or fluorogenic substrates to measure the activity of key caspases.

      • Effector Caspases (Caspase-3/7): These are the executioners of apoptosis. Their activation is a hallmark of the process.

      • Initiator Caspases: Measuring Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway) can elucidate the upstream signaling cascade.

Is Oxidative Stress Involved?

Many cytotoxic compounds, including some under investigation for cancer therapy, exert their effects by increasing intracellular reactive oxygen species (ROS).[19][20] Elevated ROS can damage DNA, lipids, and proteins, ultimately triggering apoptosis.[21][22]

  • Recommended Assay:

    • H2DCFDA Staining: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS. An increase in fluorescence intensity, measurable by flow cytometry or a plate reader, indicates elevated intracellular ROS levels.[23]

Simplified Apoptosis Signaling Pathways

Understanding which caspase is activated first can point to the specific pathway being triggered by your compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., TNF, FasL) Receptor Death Receptor Ligand->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 Casp8a Active Caspase-8 Casp8->Casp8a Casp3 Pro-Caspase-3 Casp8a->Casp3 Compound Compound-Induced Stress (e.g., ROS, DNA damage) Mito Mitochondria Compound->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 Casp9a Active Caspase-9 Casp9->Casp9a Casp9a->Casp3 Casp3a Active Caspase-3 (Executioner) Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Caption: Extrinsic vs. Intrinsic Apoptosis Pathways.

PART 3: Key Experimental Protocols

These protocols provide a general framework. Always optimize parameters like cell density and incubation times for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one. Remove the old medium and add the compound-containing medium to the respective wells. Include vehicle-only and media-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm.[24]

  • Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[13]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three key controls for each condition:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 30 minutes before the end of the experiment.

    • Background: Media-only control.

  • Sample Collection: At the end of the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with supernatant. Incubate for 15-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance on a microplate reader at ~490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Sample - Spontaneous) / (Maximum - Spontaneous)]

Protocol 3: Intracellular ROS Detection using H2DCFDA

This assay uses a fluorescent probe to measure the overall level of reactive oxygen species within the cells.

  • Cell Seeding & Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black-walled plate). Treat with your compound for a shorter duration (e.g., 1, 3, 6, or 24 hours), as ROS generation can be an early event.[25] Include a positive control (e.g., H₂O₂ or Antimycin A).

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add H2DCFDA probe (typically 5-10 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Remove the loading solution and wash the cells gently with PBS to remove any extracellular probe.

  • Fluorescence Measurement:

    • Plate Reader: Add PBS to the wells and immediately measure fluorescence (Excitation ~485 nm / Emission ~535 nm).

    • Flow Cytometry: Detach the cells, resuspend in PBS, and analyze on a flow cytometer using the appropriate channel (e.g., FITC).

  • Data Analysis: Quantify the increase in mean fluorescence intensity relative to the vehicle-treated control cells.

PART 4: References

  • Da-Ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Molecular Devices. (2026, February 2). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Nayak, S. et al. (2023). Evaluation of anti-hemolytic and cytotoxic effects of novel piperazine derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Foroumadi, A. et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. [Link]

  • Yurttaş, L. et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. [Link]

  • Park, J. E. et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PLoS One. [Link]

  • Lee, D. H. et al. (2021). Effect of a novel piperazine compound on cancer cells. Biomedical Science Letters. [Link]

  • BindingDB. (n.d.). BDBM50068456 2-(2-Methoxy-phenyl)-1-{4-[2-(2-methoxy-phenyl)-ethyl]-piperazin-1-yl}-ethanone::CHEMBL147856. BindingDB. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]

  • Al-Oqail, M. M. et al. (2025, January 28). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Journal of Pharmaceutical Research International. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Deveshegowda, S. N. et al. (2026, February 11). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ResearchGate. [Link]

  • Huang, J. et al. (2021, January 26). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

  • SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Mokrosz, M. J. et al. (1992). Analogues of the 5-HT1A serotonin antagonist...with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures.... MDPI. [Link]

  • PubMed. (2021, January 27). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia.... PubMed. [Link]

  • PubChemLite. (n.d.). 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one. PubChemLite. [Link]

  • Wang, Y. et al. (2023). Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence. MDPI. [Link]

  • Hadisaputri, Y. E. et al. (2021). Caspase Cascade Activation During Apoptotic Cell Death.... Dove Medical Press. [Link]

  • Li, P. et al. (1997). Activation of Caspase-2 in Apoptosis. The Journal of Biological Chemistry. [Link]

  • Chen, Y. et al. (2011). Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. Cancer Letters. [Link]

  • Rather, R. A. & Bhagat, M. (2025, July 21). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms.... International Journal of Molecular Sciences. [Link]

  • Reactome. (n.d.). Caspase activation via extrinsic apoptotic signalling pathway. Reactome. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.... MDPI. [Link]

  • Wang, Y. et al. (2022). Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. Cancers. [Link]

  • MDPI. (2025, August 5). Reactive Oxygen Species and the Lung Cancer Tumor Microenvironment.... MDPI. [Link]

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Validation & Comparative

1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one vs. known 5-HT1A antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates 1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one (hereafter referred to as The Product ) against established 5-HT1A receptor antagonists. This analysis focuses on structural efficacy, binding affinity profiles, and experimental validation protocols.

Executive Summary

The Product represents a structural subclass of arylpiperazine ligands characterized by a 2-methoxyphenyl-ethanone moiety linked to a piperazine ring. Unlike the "gold standard" antagonist WAY-100635 , which utilizes a cyclohexanecarboxamide linker and places the 2-methoxyphenyl group directly on the piperazine nitrogen (N4), The Product positions this critical pharmacophore on the ketone side (C1 of the ethanone chain).

This structural inversion presents distinct pharmacological implications:

  • Primary Application: Often utilized as a high-affinity building block or a "reversed" structural probe to map the 5-HT1A orthosteric binding pocket.

  • Key Differentiator: While WAY-100635 offers sub-nanomolar affinity (

    
     nM) and extreme selectivity, The Product and its analogs (e.g., phenacyl-piperazines) typically exhibit moderate affinity (
    
    
    
    nM) and broader polypharmacology (often cross-reacting with
    
    
    -adrenergic or 5-HT2A receptors) unless further substituted.

Structural & Mechanistic Comparison

The 5-HT1A receptor binding pocket is optimized for an aryl-piperazine pharmacophore. The "ortho-methoxy" effect is a well-documented phenomenon where a methoxy group at the ortho position of the phenyl ring (attached to piperazine N4) enhances affinity via hydrogen bonding with residues like Asn386 or Asp116 .

Structural Divergence
FeatureThe Product (1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one)WAY-100635 (Standard Antagonist)NAD-299 (Robalzotan)
Core Scaffold Phenacyl-piperazine (Ketone linker)N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-phenylcarboxamideBenzopyran-piperazine
2-OMe Position On the Ketone (C1 of ethanone)On the Piperazine (N4-phenyl ring)On the Piperazine (N4-phenyl ring)
Linker Type Flexible, reactive

-aminoketone
Rigid CyclohexanecarboxamideBicyclic heterocycle
5-HT1A Affinity (

)
Moderate (~10–100 nM)*High (0.1–0.4 nM)High (0.6 nM)
Selectivity Low (Potential

-adrenergic cross-reactivity)
Very High (>100-fold vs

, D2)
High
Metabolic Stability Susceptible to carbonyl reductionStable AmideStable

*Note: Affinity values for The Product are estimated based on SAR of unsubstituted phenacyl-piperazines. Substitution at the piperazine N4 is typically required for nanomolar potency.

Mechanism of Action (Signaling Pathway)

Both compounds target the 5-HT1A receptor, a


-coupled GPCR. Antagonists prevent the binding of serotonin (5-HT), thereby blocking the inhibition of adenylyl cyclase.

G cluster_0 Cell Membrane Ligand Ligand (Product / WAY-100635) Receptor 5-HT1A Receptor (Transmembrane) Ligand->Receptor Binding (Ki) G_Protein Gi/o Complex (Inactive) Receptor->G_Protein Prevents Activation (Antagonism) AC Adenylyl Cyclase G_Protein->AC No Inhibition cAMP cAMP Levels AC->cAMP Maintained/Increased Response Physiological Response (Anxiolysis/Antidepressant) cAMP->Response Signaling

Figure 1: 5-HT1A Antagonism Pathway. By occupying the receptor without activating the Gi/o complex, the antagonist prevents the 5-HT-mediated decrease in cAMP.

Experimental Protocols for Validation

To objectively compare The Product against known antagonists, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of The Product.
Standard:  Displacement of 

-8-OH-DPAT (agonist) or

-WAY-100635 (antagonist).
  • Membrane Preparation:

    • Homogenize rat hippocampal tissue or CHO cells expressing h5-HT1A in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C. Resuspend pellet.
      
  • Incubation:

    • Prepare assay tubes:

      • Total Binding: Membrane +

        
        -Ligand (0.5 nM).
        
      • Non-Specific Binding (NSB): Membrane +

        
        -Ligand + 10 
        
        
        
        M Serotonin (5-HT).
      • Experimental: Membrane +

        
        -Ligand + The Product  (
        
        
        
        to
        
        
        M).
    • Incubate for 60 min at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Validation Check: WAY-100635 should yield a

      
       nM.[1] If The Product yields 
      
      
      
      nM, it is considered a weak ligand.
Protocol B: Functional Binding Assay

Objective: Confirm antagonistic activity (efficacy). Logic: Agonists increase GTP binding; Antagonists block this increase.

  • Setup: Use membranes as above.

  • Reaction Mix:

    • GDP (1-10

      
      M) to suppress basal binding.
      
    • 
       (0.1 nM).
      
    • Agonist Challenge: 8-OH-DPAT (

      
       concentration).
      
    • The Product: Increasing concentrations.

  • Incubation: 30 min at 30°C.

  • Readout:

    • Filter and count.

    • Antagonist Profile: Dose-dependent inhibition of the agonist-induced signal, returning to basal levels.

    • Inverse Agonist Profile: Reduction below basal levels (if constitutive activity exists).

Synthesis & Structural Optimization Context

The Product (1-(2-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one) is frequently cited as a key intermediate in the synthesis of more complex "hybrid" ligands designed to improve metabolic stability or selectivity.

Optimization Workflow (SAR): Recent studies (e.g., Penjišević et al.) demonstrate that the "ethanone" linker can be modified to enhance affinity.

SAR Start The Product (1-(2-MeO-Ph)-2-(piperazin-1-yl)ethan-1-one) Ki: Moderate Step1 N4-Substitution (Add Aryl/Alkyl Group) Start->Step1 Increase Lipophilicity Step2 Linker Modification (Reduce Ketone to Alcohol) Step1->Step2 Improve Stability Goal High Affinity Antagonist (e.g., N-Substituted Analog) Ki < 1 nM Step2->Goal Optimize Selectivity

Figure 2: Structure-Activity Relationship (SAR) optimization path starting from The Product.

Comparative Data Summary

The following table synthesizes performance metrics for The Product versus the standard alternatives.

MetricThe Product WAY-100635 Buspirone
Role Intermediate / Structural ProbeSelective AntagonistPartial Agonist
Binding Affinity (

)
~6.0 - 7.5 (Estimated)9.4 - 10.07.6
Functional Efficacy Antagonist (Putative)Silent AntagonistPartial Agonist (

)
Selectivity Ratio (5-HT1A:D2) Low (< 10-fold)High (> 100-fold)Moderate
Primary Use Case Lead Optimization / Synthesis In vivo / In vitro Reference Clinical Anxiolytic

References

  • Penjišević, J., et al. (2023).[2] Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry.

  • Fletcher, A., et al. (1996). WAY-100635: A specific 5-HT1A receptor antagonist. British Journal of Pharmacology.

  • Boje, K. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl).... Molecules.[1][2][3][4]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A receptor affinity of 1-(2-methoxyphenyl)-4-substituted piperazines. Archiv der Pharmazie.

Sources

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